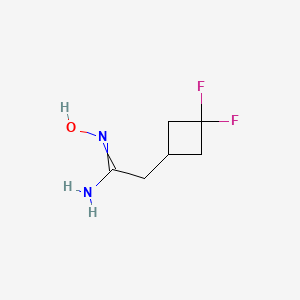
2-(3,3-Difluorocyclobutyl)-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3,3-Difluorocyclobutyl)acetic acid” is a chemical compound with the CAS Number: 1373503-48-0 . It has a molecular weight of 150.13 . This compound is used as a reactant in the preparation of piperazine derivatives as RORγ modulators .
Synthesis Analysis
While specific synthesis methods for “2-(3,3-Difluorocyclobutyl)-N-hydroxyacetimidamide” were not found, related compounds such as “(3,3-Difluorocyclobutyl)ethanol” and “2-(3,3-difluorocyclobutyl)acetonitrile” are available . These could potentially be used as starting materials in the synthesis of “2-(3,3-Difluorocyclobutyl)-N-hydroxyacetimidamide”.
Molecular Structure Analysis
The InChI code for “2-(3,3-Difluorocyclobutyl)acetic acid” is 1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) . This provides a standardized way to represent the compound’s structure.
Physical And Chemical Properties Analysis
“2-(3,3-Difluorocyclobutyl)acetic acid” is a solid at room temperature . The predicted boiling point is 229.0±10.0 °C and the predicted density is 1.29±0.1 g/cm3 . The compound should be stored at 2-8°C .
Scientific Research Applications
Synthesis and Characterization of Difluorocyclobutyl-Substituted Building Blocks : A study by Chernykh et al. (2019) developed an efficient approach for the synthesis of 2-substituted difluorocyclobutane building blocks. This synthesis includes deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone and compares the dissociation constants and log P values of 2,2-difluorocyclobutaneamine and its derivatives, highlighting the chemical properties of such compounds (Chernykh et al., 2019).
Gem-Difluorination of Methylenecyclopropanes : Lin et al. (2021) reported on a migratory gem-difluorination of aryl-substituted methylenecyclopropanes for the synthesis of 2-arylsubstituted gem-difluorocyclobutanes. This method utilizes commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement. The resulting products can be transformed into valuable building blocks for synthesizing biologically active molecules (Lin et al., 2021).
Multigram Synthesis of Difluorocyclobutyl-Substituted Compounds : Research by Ryabukhin et al. (2018) describes an approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted compounds, including carboxylic acid, amines, alcohols, azides, and ketones. This study provides insights into the large-scale production and versatility of difluorocyclobutyl-derived compounds (Ryabukhin et al., 2018).
properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O/c7-6(8)2-4(3-6)1-5(9)10-11/h4,11H,1-3H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPBTPUXYIZQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluorocyclobutyl)-N-hydroxyacetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

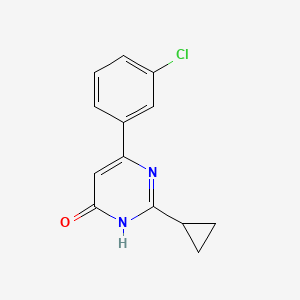
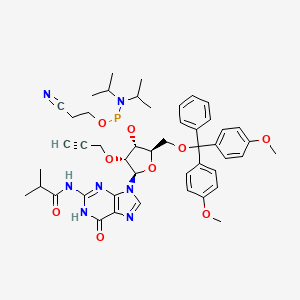

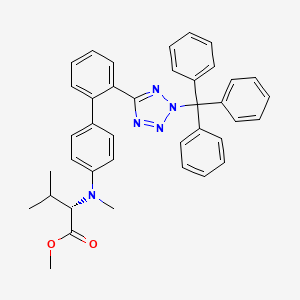
![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)
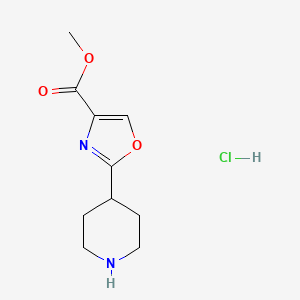
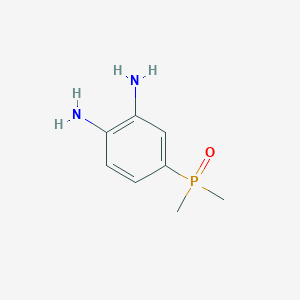
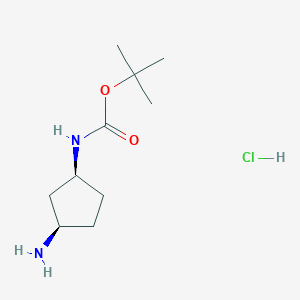
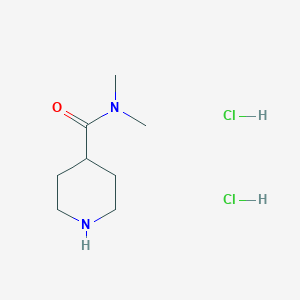
![8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline](/img/structure/B1436938.png)
![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)
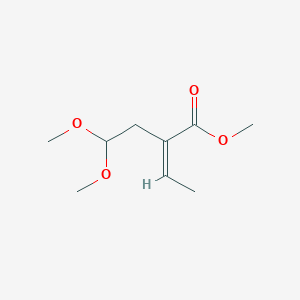
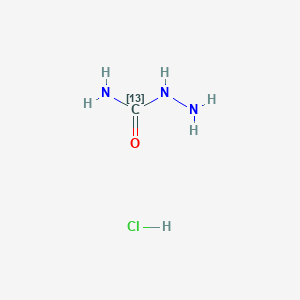
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)